An In-depth Technical Guide to the Physical and Chemical Properties of 5-methylsulfanyl-1H-imidazol-2-amine
An In-depth Technical Guide to the Physical and Chemical Properties of 5-methylsulfanyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methylsulfanyl-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide establishes a detailed profile by leveraging extensive data from its core structure, 2-aminoimidazole, and analyzing the predicted effects of the 5-methylsulfanyl substituent. This document serves as a foundational resource for researchers, offering insights into its synthesis, reactivity, spectroscopic characteristics, and potential biological significance.
Introduction: The 2-Aminoimidazole Scaffold and the Significance of the 5-methylsulfanyl Substituent
The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, found in a wide array of natural products, particularly marine alkaloids, and synthetic compounds with diverse biological activities.[1] These compounds are known to exhibit antimicrobial, antifungal, anticancer, and anti-biofilm properties.[2][3] The versatility of the 2-AI core stems from its unique electronic properties and its ability to participate in various biological interactions.
The introduction of a methylsulfanyl (-SCH₃) group at the 5-position of the imidazole ring is anticipated to significantly modulate the physicochemical and biological properties of the parent 2-aminoimidazole molecule. The sulfur atom can influence the compound's polarity, lipophilicity, and metabolic stability. Furthermore, the methylsulfanyl group can alter the electronic distribution within the imidazole ring, thereby affecting its reactivity and interaction with biological targets. This guide will, therefore, provide a detailed examination of the core 2-aminoimidazole structure, followed by a focused analysis of the projected impact of the 5-methylsulfanyl group.
Physicochemical Properties
The physical and chemical properties of 5-methylsulfanyl-1H-imidazol-2-amine are predicted based on the known properties of 2-aminoimidazole and the influence of the methylsulfanyl substituent.
Predicted Physicochemical Data
| Property | Predicted Value for 5-methylsulfanyl-1H-imidazol-2-amine | Data for 2-Aminoimidazole (for comparison) |
| Molecular Formula | C₄H₇N₃S | C₃H₅N₃[4] |
| Molecular Weight | 129.18 g/mol | 83.09 g/mol [4] |
| Appearance | Predicted to be a solid at room temperature | White to off-white solid[5] |
| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water. | Soluble in water and other polar solvents.[5] |
| pKa | The pKa is expected to be influenced by the electron-donating nature of the methylsulfanyl group, potentially making the amine slightly more basic than 2-aminoimidazole. | ~15.06 (predicted)[5] |
| LogP | The methylsulfanyl group will increase the lipophilicity compared to 2-aminoimidazole. | -0.0081 (predicted)[6] |
Tautomerism
A key feature of 2-aminoimidazoles is the existence of tautomeric equilibria. 5-methylsulfanyl-1H-imidazol-2-amine is expected to exist as a mixture of tautomers, which can influence its reactivity and spectroscopic properties. The rapid proton exchange between these forms often leads to averaged signals in NMR spectroscopy.[7]
Caption: Tautomeric equilibrium of 5-methylsulfanyl-1H-imidazol-2-amine.
Chemical Properties and Reactivity
The chemical reactivity of 5-methylsulfanyl-1H-imidazol-2-amine is dictated by the nucleophilic character of the 2-amino group and the imidazole ring nitrogens, as well as the potential for electrophilic substitution on the imidazole ring.
Nucleophilicity and Basicity
The exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens, allowing for selective reactions under controlled conditions.[8] The methylsulfanyl group, being electron-donating, is expected to enhance the electron density of the imidazole ring, potentially increasing the basicity of the nitrogen atoms compared to unsubstituted 2-aminoimidazole.
Reactivity towards Electrophiles
The presence of multiple nucleophilic sites makes the protection of the amino and imidazole nitrogen atoms a crucial step in many synthetic transformations. Common protecting groups include Boc, Fmoc, and Cbz for the 2-amino group.[8]
Potential for Oxidation of the Sulfide
The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone. This transformation can be achieved using various oxidizing agents and can be a strategy to further modify the compound's properties.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic approach involves a multi-step sequence starting from a suitable precursor, followed by the introduction of the methylsulfanyl group and subsequent cyclization to form the 2-aminoimidazole ring.
Caption: Proposed synthetic workflow for 5-methylsulfanyl-1H-imidazol-2-amine.
General Experimental Protocol for the Synthesis of 2-Aminoimidazole Derivatives
The following is a generalized protocol based on the synthesis of other 2-aminoimidazole derivatives and serves as a starting point for the synthesis of the target compound.
Step 1: Synthesis of an α-thioketone precursor
-
Dissolve the starting α-haloketone in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium hydrosulfide (NaSH) dropwise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and extract the product.
Step 2: Methylation of the thiol
-
Dissolve the α-thioketone in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., NaH or K₂CO₃) and stir.
-
Add methyl iodide (CH₃I) and continue stirring.
-
Work up the reaction to isolate the α-methylthioketone.
Step 3: Cyclization to form the 2-aminoimidazole ring
-
React the α-methylthioketone with a guanidinylating agent such as cyanamide or a protected guanidine in the presence of a suitable acid or base catalyst.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, and purify the product by crystallization or column chromatography.
Spectroscopic Properties (Predicted)
The spectroscopic properties of 5-methylsulfanyl-1H-imidazol-2-amine can be predicted based on the well-documented spectra of 2-aminoimidazole and related substituted imidazoles.[7][9]
¹H NMR Spectroscopy
-
Imidazole Ring Proton (H4): Expected to appear as a singlet in the range of δ 6.5-7.5 ppm. The electron-donating methylsulfanyl group at C5 will likely shift this proton slightly upfield compared to unsubstituted 2-aminoimidazole.
-
NH and NH₂ Protons: These protons will likely appear as a broad singlet between δ 5.0 and 8.0 ppm. The chemical shift will be highly dependent on the solvent, concentration, and temperature.[7]
-
-SCH₃ Protons: A sharp singlet is expected around δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy
-
C2 (C-NH₂): Predicted to be in the range of δ 145-155 ppm.
-
C4: Expected around δ 110-125 ppm.
-
C5: The carbon bearing the methylsulfanyl group will be significantly shifted downfield compared to C4, likely in the range of δ 130-145 ppm.
-
-SCH₃ Carbon: Expected to appear in the aliphatic region, around δ 15-25 ppm.
Due to tautomerism, the signals for C4 and C5 in the parent 2-aminoimidazole can be averaged.[7] The C5-substituent in the target molecule will break this symmetry.
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad band is expected in the region of 3100-3400 cm⁻¹ corresponding to the primary amine (NH₂) and the imidazole N-H group.[7]
-
C=N and C=C Stretching: Vibrations for the imidazole ring are expected in the 1500-1680 cm⁻¹ region.[7]
-
C-S Stretching: A weak to medium band may be observed in the 600-800 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 129.
-
Protonated Molecular Ion ([M+H]⁺): In ESI-MS, the base peak is likely to be the protonated molecular ion at m/z 130.
-
Fragmentation: Common fragmentation pathways may include the loss of the methylsulfanyl group or cleavage of the imidazole ring.
Potential Biological Activity and Applications in Drug Development
While there is no specific biological data for 5-methylsulfanyl-1H-imidazol-2-amine, the known activities of related compounds suggest several potential areas of interest for drug development.
-
Anti-Biofilm Activity: 2-Aminoimidazole derivatives are well-known for their ability to inhibit and disperse bacterial biofilms.[10][11] The lipophilic methylsulfanyl group could enhance membrane permeability and, consequently, the anti-biofilm potency.
-
Antimicrobial Activity: Many imidazole-containing compounds exhibit broad-spectrum antimicrobial activity.
-
Kinase Inhibition: The imidazole scaffold is present in numerous kinase inhibitors, and derivatives of 2-aminoimidazole could be explored for this activity.
-
Enzyme Inhibition: 2-Aminoimidazole itself is a weak inhibitor of human arginase I.[3] The 5-methylsulfanyl derivative could be investigated for its inhibitory activity against this or other enzymes.
The introduction of the methylsulfanyl group provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
5-methylsulfanyl-1H-imidazol-2-amine represents a promising, yet underexplored, derivative of the pharmacologically significant 2-aminoimidazole scaffold. This technical guide has provided a comprehensive, albeit largely predictive, overview of its physical and chemical properties. By building upon the solid foundation of knowledge surrounding 2-aminoimidazole and considering the predictable electronic and steric effects of the 5-methylsulfanyl substituent, we have constructed a detailed profile to guide future research. The synthetic strategies, predicted spectroscopic data, and potential biological applications outlined herein are intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutic agents based on the imidazole core. Further experimental validation of these predicted properties is a critical next step in unlocking the full potential of this intriguing molecule.
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(Note: This is a representative structure based on the chemical name.)